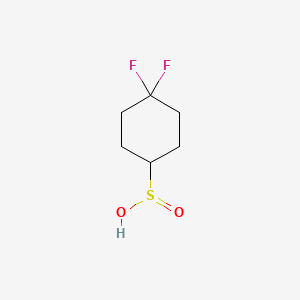
4,4-Difluorocyclohexane-1-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocyclohexane-1-sulfinic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexane-1-sulfinic acid typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For instance, cyclohexanone can be converted to 4,4-difluorocyclohexanone, which is then subjected to sulfinylation reactions to introduce the sulfinic acid group. These processes are optimized for high yield and purity, often involving catalytic systems and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluorocyclohexane-1-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products:
Oxidation: 4,4-Difluorocyclohexane-1-sulfonic acid.
Reduction: 4,4-Difluorocyclohexane-1-thiol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4,4-Difluorocyclohexane-1-sulfinic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development. Research is ongoing to explore its role in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: In the materials science industry, this compound is investigated for its potential use in the production of fluorinated polymers and coatings. These materials are known for their resistance to chemicals and extreme temperatures, making them suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 4,4-Difluorocyclohexane-1-sulfinic acid exerts its effects depends on its specific application. In chemical reactions, the sulfinic acid group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the fluorine atoms can enhance the compound’s interaction with biological targets, potentially improving its efficacy and selectivity.
Molecular Targets and Pathways: The molecular targets of this compound derivatives in biological systems are diverse, ranging from enzymes to receptors. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
4,4-Difluorocyclohexane-1-sulfonic acid: An oxidized form of 4,4-Difluorocyclohexane-1-sulfinic acid.
4,4-Difluorocyclohexane-1-thiol: A reduced form with a thiol group.
Uniqueness: this compound is unique due to its sulfinic acid group, which provides distinct reactivity compared to carboxylic or sulfonic acid derivatives. This uniqueness allows for specific applications in synthesis and potential biological activities that are not achievable with other similar compounds.
Propriétés
Formule moléculaire |
C6H10F2O2S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
4,4-difluorocyclohexane-1-sulfinic acid |
InChI |
InChI=1S/C6H10F2O2S/c7-6(8)3-1-5(2-4-6)11(9)10/h5H,1-4H2,(H,9,10) |
Clé InChI |
RQCOLWYUXCJDOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1S(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


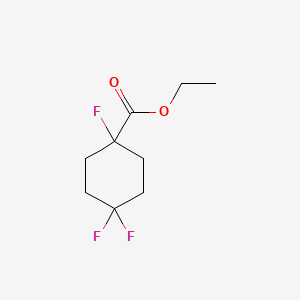
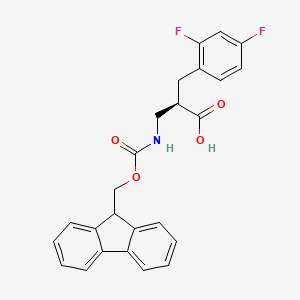
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
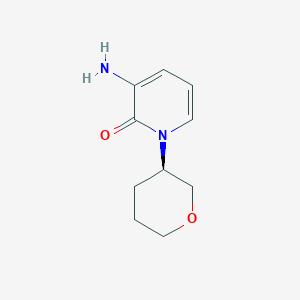
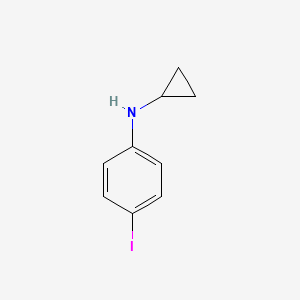
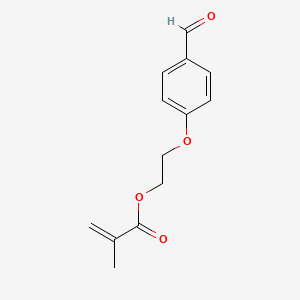
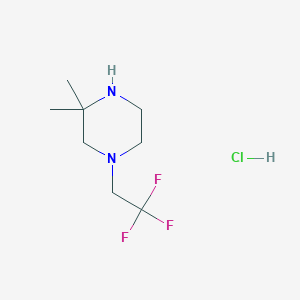
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
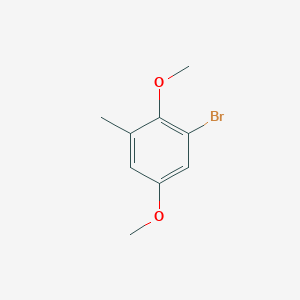
![Benzo[f]cinnoline](/img/structure/B12954418.png)
